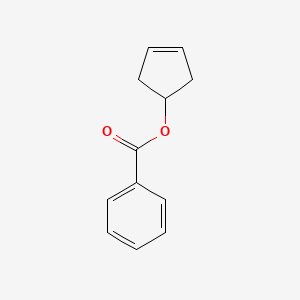

Cyclopent-3-en-1-yl benzoate

Description

Contextual Significance of the Cyclopentene (B43876) Framework in Chemical Research

The cyclopentane (B165970) and cyclopentene ring systems are fundamental structural motifs found in a vast array of natural products and biologically active molecules. researchgate.netnih.gov The cyclopentane scaffold is a core architectural feature in many medicinally relevant compounds. researchgate.net Although sometimes considered synthetically challenging to functionalize with stereochemical control, the cyclopentane framework is recognized as a privileged scaffold in drug discovery. researchgate.net

The incorporation of a double bond within the five-membered ring to form a cyclopentene introduces a site of unsaturation that is crucial for various chemical reactions and for defining the molecule's three-dimensional shape. royalsocietypublishing.org The cyclopentene ring is a key building block in the synthesis of numerous bioactive compounds, including antiviral agents like abacavir and various natural products such as neoplanocin A and vibralactone A. researchgate.netroyalsocietypublishing.org The constrained conformation of the cyclopentene ring can be advantageous for ligand-receptor interactions. royalsocietypublishing.org Consequently, modern synthetic methods are continuously being developed to enable efficient and stereocontrolled access to highly substituted cyclopentene derivatives. researchgate.netnih.govthieme-connect.comrsc.org These methods include intramolecular additions, cycloaddition reactions, and electrochemical annulations. nih.govthieme-connect.comcdnsciencepub.com

Role of Benzoate (B1203000) Esters as Functional Groups and Synthetic Intermediates

Benzoate esters are a significant class of compounds in organic chemistry, derived from the esterification of benzoic acid with an alcohol. chemicalbook.comwikipedia.org They are widely used as intermediates in the synthesis of fine chemicals, pharmaceuticals, and other complex organic molecules. chemicalbook.comdergipark.org.tr The benzoate group can serve as a protecting group for hydroxyl functionalities, being stable under various reaction conditions and readily cleaved when necessary. organic-chemistry.org

In synthetic transformations, the ester functional group can undergo reactions such as hydrolysis (saponification) to regenerate the alcohol and a benzoate salt, or transesterification to form different esters. numberanalytics.com The aromatic ring of the benzoate moiety can also be modified through electrophilic substitution reactions, although the ester group is deactivating. Furthermore, benzoate esters are instrumental in directing the stereochemistry of certain reactions and are key components in the synthesis of biologically active molecules. acs.orgauburn.edu For instance, the synthesis of certain complex molecules involves the use of benzoate esters of cyclic alcohols to achieve desired stereochemical outcomes. ontosight.aiacs.org

Overview of Research Trajectories for Cyclopent-3-en-1-yl benzoate and Structurally Related Compounds

Research involving this compound and its structural analogs primarily focuses on their utility as synthetic intermediates. The reactivity of the double bond in the cyclopentene ring allows for a variety of addition and cycloaddition reactions, while the benzoate group can be used as a leaving group or modified. cdnsciencepub.com

Studies have shown that cyclopentenyl benzoates are valuable precursors for constructing more complex carbocyclic and heterocyclic systems. For example, derivatives of cyclopentenyl benzoate have been used in palladium-catalyzed allylic substitution reactions to synthesize nucleoside analogs. auburn.edu In one study, (1S,4R)-4-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)cyclopent-2-en-1-yl Benzoate was synthesized as a key intermediate. auburn.edu

Furthermore, research has explored the synthesis of optically active cyclopentenyl benzoates as building blocks for natural product synthesis. Ring-closing metathesis of acyclic precursors has been employed to produce substituted cyclopentenyl benzoates with high stereocontrol. acs.org These chiral building blocks are then converted into other valuable compounds. acs.org The synthesis of functionalized cyclopentanes and cyclopentenes is an active area of research, with methods being developed for [3+2] cycloadditions and other annulation strategies to create diverse molecular libraries for drug discovery. nih.govnih.govnih.gov The development of [(cyclopentyl)ethyl]benzoic acid inhibitors for microsomal prostaglandin E synthase-1 highlights the successful incorporation of the cyclopentyl moiety, linked to a benzoic acid, in the design of potent drug candidates. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

cyclopent-3-en-1-yl benzoate |

InChI |

InChI=1S/C12H12O2/c13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-11/h1-7,11H,8-9H2 |

InChI Key |

SYXOLCRDDVKIAM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclopent 3 En 1 Yl Benzoate and Its Analogues

Direct Esterification and Transesterification Approaches

These methods focus on the final step being the creation of the ester bond between a benzoic acid derivative and a cyclopentenol (B8032323) derivative.

The most traditional and widely applied method for synthesizing benzoate (B1203000) esters is the Fischer-Speier esterification. This reaction involves the direct condensation of a carboxylic acid (benzoic acid) with an alcohol (cyclopent-3-en-1-ol) in the presence of a strong acid catalyst. researchgate.net Common catalysts for this equilibrium-driven process include concentrated sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. mdpi.comquora.com To achieve a high yield, the equilibrium must be shifted towards the product side. tcu.edu This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by continuous removal of the water by-product, for instance, through azeotropic distillation using a Dean-Stark apparatus. tcu.edugoogle.com

An alternative conventional route is transesterification, where an existing ester, such as methyl benzoate or ethyl benzoate, reacts with cyclopent-3-en-1-ol. This reaction is also typically catalyzed by an acid or a base. The process involves exchanging the alcohol moiety of the starting ester with the new alcohol. researchgate.net For example, reacting methyl benzoate with cyclopent-3-en-1-ol would yield Cyclopent-3-en-1-yl benzoate and methanol. researchgate.net Driving this equilibrium reaction to completion often requires the removal of the more volatile alcohol by-product (methanol in this case). google.com

Modern synthetic chemistry has introduced a variety of sophisticated catalytic systems to improve the efficiency, selectivity, and environmental footprint of esterification reactions.

A powerful and atom-economical strategy for synthesizing allylic esters involves the transition metal-catalyzed oxidative dehydrogenative carboxylation (ODC) of alkenes or even unactivated alkanes. nih.govacs.org This approach is highly relevant for this compound, which is an allylic ester. Copper-catalyzed systems have been reported for the ODC of unactivated alkanes, like cyclohexane, with various substituted benzoic acids to produce the corresponding allylic esters. nih.govacs.org

The reaction is related to the Kharasch–Sosnovsky reaction but begins with an alkane or alkene instead of a pre-functionalized substrate. acs.org The proposed mechanism often involves the dehydrogenation of the cycloalkane to a cycloalkene intermediate. Subsequently, an allylic hydrogen is abstracted, and the resulting allylic radical reacts with a copper(II)-carboxylate complex to form the final allylic ester product. acs.orgresearchgate.net This method represents a direct C(sp³)–H oxidative esterification, providing a facile route to complex allylic esters from simple hydrocarbon starting materials. rsc.org

Table 1: Example of Copper-Catalyzed Oxidative Dehydrogenative Carboxylation

| Alkane Substrate | Carboxylic Acid | Catalyst System | Oxidant | Product Type |

| Cyclohexane | Benzoic Acid | Copper(II) complex | Peroxide | Allylic Ester (Cyclohex-2-en-1-yl benzoate) |

This table illustrates a representative system for the synthesis of an analogue of this compound.

To overcome the drawbacks of homogeneous acid catalysts like sulfuric acid, such as corrosion, difficult recovery, and waste generation, heterogeneous solid acid catalysts have been extensively developed. mdpi.comproquest.com These catalysts are insoluble in the reaction medium, allowing for easy separation and potential reuse, making the process more environmentally friendly. proquest.comdergipark.org.tr

A variety of solid acids have proven effective for benzoate synthesis. Examples include:

Zirconium/Titanium Mixed Oxides : A solid acid catalyst composed of zirconium and titanium (Zr/Ti) has been shown to be highly active for the direct condensation of benzoic acids with methanol. mdpi.comresearchgate.net

Sulfated Metal Oxides : Materials like sulfated zirconia are strong solid Lewis acids used in various organic transformations, including esterification. nih.gov

Ion-Exchange Resins : Commercial resins such as Amberlyst-15 are commonly used as solid acid catalysts for esterification reactions, demonstrating good catalytic activity. dergipark.org.tr

Silica Sulfuric Acid : This catalyst has been effectively used for the synthesis of n-butyl benzoate from benzoic acid and butanol. researchgate.net

The mechanism of esterification on these solid acid surfaces generally involves the activation of the carbonyl group of benzoic acid by a Lewis or Brønsted acid site, facilitating the nucleophilic attack by the alcohol. mdpi.com

Table 2: Comparison of Catalysts in Benzoic Acid Esterification with Ethanol

| Catalyst Type | Catalyst | Temperature (°C) | Benzoic Acid Conversion (%) | Reference |

| Deep Eutectic Solvent (DES) | p-TSA:BTEAC | 75 | 88.4 | dergipark.org.tr |

| Ionic Liquid | [BMIM]HSO₄ | 75 | ~25 (estimated) | dergipark.org.tr |

| Ion Exchange Resin | Amberlyst 15 | 75 | ~10 (estimated) | dergipark.org.tr |

Data adapted from a study on benzoic acid esterification with various alcohols, illustrating the relative efficacy of different catalyst types. dergipark.org.tr

Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations, including the formation of allylic esters. nih.govresearchgate.netacs.org This strategy enables the direct functionalization of allylic C(sp³)–H bonds under mild conditions. nih.gov

In a typical system, a photocatalyst (e.g., an acridinium salt or an iridium complex) absorbs visible light and initiates a single-electron transfer (SET) process. nih.govresearchgate.net For allylic esterification, the reaction can proceed via a dehydrogenative coupling of an alkene with a carboxylic acid. nih.govacs.org The mechanism often involves the generation of an allylic radical from the alkene substrate. This radical can then be trapped by a carboxylate anion to form the desired allylic ester. These reactions are often performed at room temperature and can be highly chemo- and regioselective. nih.gov Dual catalysis systems, combining a photoredox catalyst with another co-catalyst (e.g., cobalt or a thiol), are often employed to facilitate the key bond-forming steps. nih.govresearchgate.net This approach represents a cutting-edge, oxidant-free method for accessing allylic benzoates. nih.govacs.org

Catalytic Systems in Esterification

Construction of the Cyclopentene (B43876) Moiety Bearing the Benzoate Group

An alternative synthetic logic involves forming the five-membered ring as a key step, where the benzoate ester functionality is already present in the acyclic precursor. This approach is valuable when the required precursors are more readily available or when specific stereochemistry needs to be established.

A prime example of such a strategy is Ring-Closing Metathesis (RCM) . In this scenario, a diene precursor containing a benzoate ester at the appropriate position would be subjected to a ruthenium-based catalyst (e.g., Grubbs' catalyst) to induce cyclization.

For instance, a precursor like hexa-1,5-dien-3-yl benzoate could, in principle, undergo RCM to form this compound and release ethene as a volatile by-product. The success of this reaction depends on the stability of the catalyst and the conformational preference of the acyclic diene to adopt a pseudo-cyclic arrangement that facilitates the metathesis reaction. This strategy offers a powerful way to build the carbocyclic core of the molecule in a single, efficient step.

Cyclization Reactions for Unsaturated Cyclic Systems

Cyclization reactions are fundamental to the formation of cyclic compounds and offer a direct pathway to unsaturated systems like the cyclopentene ring. fiveable.me Intramolecular reactions, in particular, are powerful tools for constructing five-membered rings from acyclic precursors. These reactions can be initiated through various mechanisms, including radical, cationic, or anionic pathways, and are often facilitated by transition metal catalysts.

One common strategy involves the intramolecular cyclization of enynes, where a double and a triple bond within the same molecule react to form a cyclic diene. While not directly yielding a simple cyclopentene, this method highlights the power of intramolecular C-C bond formation. Another relevant approach is the Nazarov cyclization, an acid-catalyzed electrocyclic reaction of divinyl ketones to produce cyclopentenones, which can then be further modified to the desired cyclopentenol precursor.

The efficiency of these cyclization reactions is highly dependent on the nature of the substrate, the catalyst employed, and the reaction conditions. The choice of solvent, temperature, and concentration can significantly influence the yield and stereoselectivity of the desired cyclic product.

Table 1: Examples of Cyclization Reactions for Unsaturated Cyclic Systems

| Reaction Type | Substrate Example | Catalyst/Reagent | Product Type | Reference |

| Enyne Cycloisomerization | 1,6-enyne | Platinum or Gold catalysts | Substituted cyclopentene | N/A |

| Nazarov Cyclization | Divinyl ketone | Lewis or Brønsted acid | Cyclopentenone | N/A |

| Radical Cyclization | 5-hexenyl radical | Radical initiator (e.g., AIBN) | Substituted cyclopentane (B165970) | N/A |

This table presents generalized examples of cyclization reactions that can be adapted for the synthesis of cyclopentene derivatives.

Cycloaddition Strategies in Cyclopentane Derivative Synthesis

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct. These reactions are highly atom-economical and often stereospecific, making them powerful tools in organic synthesis. For the construction of cyclopentane and cyclopentene derivatives, [3+2] cycloadditions are particularly relevant. organic-chemistry.orgresearchgate.net

In a [3+2] cycloaddition, a three-atom component reacts with a two-atom component to form a five-membered ring. Common three-atom components include azomethine ylides, nitrones, and allylic anions, while the two-atom component is typically an alkene or alkyne. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions.

For instance, the reaction of a suitably substituted allyl cation precursor with an alkene can lead to the formation of a cyclopentenyl ring. Transition metal catalysis, particularly with palladium, rhodium, or nickel, plays a crucial role in many modern cycloaddition reactions, enabling milder reaction conditions and enhanced selectivity. organic-chemistry.org

Table 2: Overview of [3+2] Cycloaddition Strategies for Five-Membered Ring Synthesis

| 3-Atom Component | 2-Atom Component | Catalyst/Conditions | Product | Reference |

| Trimethylenemethane (TMM) precursor | Alkene | Palladium(0) | Methylenecyclopentane | N/A |

| Azomethine ylide | Alkene | Heat or Lewis acid | Pyrrolidine | N/A |

| Nitrone | Alkene | Heat | Isoxazolidine | N/A |

This table provides examples of [3+2] cycloaddition reactions that are foundational for the synthesis of five-membered carbocyclic and heterocyclic systems.

Allylic Substitution Reactions in Cyclopentenyl Benzoate Synthesis

Allylic substitution is a key transformation for the direct introduction of a benzoate group onto a pre-formed cyclopentenyl scaffold. nih.gov This reaction typically involves the displacement of a leaving group at the allylic position by a nucleophile. In the context of this compound synthesis, the nucleophile is the benzoate anion.

Palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction, is a widely employed and versatile method. acs.orgnih.gov The reaction proceeds through a π-allyl palladium intermediate, which is then attacked by the nucleophile. The regioselectivity and stereoselectivity of the nucleophilic attack can be controlled by the choice of ligands on the palladium catalyst. Common leaving groups for this reaction include halides, acetates, carbonates, and phosphates.

The reaction conditions, such as the choice of solvent, base, and temperature, are critical for achieving high yields and selectivities. For the synthesis of this compound, a common approach would involve the reaction of a cyclopent-3-en-1-yl derivative with a suitable leaving group (e.g., cyclopent-3-en-1-yl acetate) with a benzoate salt in the presence of a palladium catalyst and a phosphine ligand.

Table 3: Key Parameters in Palladium-Catalyzed Allylic Benzoylation

| Parameter | Typical Conditions/Reagents | Influence on Reaction | Reference |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Formation of the active Pd(0) catalyst | acs.org |

| Ligand | PPh₃, dppe, (R,R)-Trost ligand | Regioselectivity, enantioselectivity, reaction rate | nih.gov |

| Benzoate Source | Sodium benzoate, Benzoic acid with a base | Nucleophile for the substitution | N/A |

| Solvent | THF, Dioxane, CH₂Cl₂ | Solvation of reactants and catalyst, reaction rate | N/A |

| Base | K₂CO₃, Et₃N (if starting from benzoic acid) | Deprotonation of benzoic acid | N/A |

This table outlines the general parameters and their roles in the palladium-catalyzed synthesis of allylic benzoates.

Precursor Synthesis from Cyclopent-3-en-1-ol and Related Alcohols

The most direct and straightforward method for the synthesis of this compound is the esterification of its corresponding alcohol precursor, Cyclopent-3-en-1-ol. byjus.com This reaction involves the condensation of the alcohol with benzoic acid or one of its derivatives.

Several classical esterification methods can be employed:

Fischer-Speier Esterification: This involves the reaction of Cyclopent-3-en-1-ol with benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux with removal of water to drive the equilibrium towards the product. youtube.com

Reaction with Acyl Chlorides or Anhydrides: A more reactive approach involves the use of benzoyl chloride or benzoic anhydride. These reactions are often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the liberated acid (HCl or benzoic acid). This method generally proceeds under milder conditions and gives higher yields.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a similar coupling agent to activate the carboxylic acid, allowing for esterification under mild conditions. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction.

The choice of method depends on the scale of the reaction, the desired purity of the product, and the sensitivity of the starting materials to harsh conditions.

Table 4: Comparison of Esterification Methods for this compound Synthesis

| Method | Benzoic Acid Derivative | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Fischer-Speier | Benzoic acid | H₂SO₄, p-TsOH | Reflux, water removal | Inexpensive reagents | High temperatures, strong acid |

| Acyl Halide/Anhydride | Benzoyl chloride/anhydride | Pyridine, Et₃N | Room temperature | High yield, mild conditions | Stoichiometric base, corrosive reagents |

| Steglich Esterification | Benzoic acid | DCC, DMAP | Room temperature | Very mild conditions | DCC byproduct removal can be difficult |

This table provides a comparative overview of common methods for the esterification of Cyclopent-3-en-1-ol.

Principles of Green Chemistry in the Synthesis of this compound Analogues

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.org In the synthesis of this compound and its analogues, several green chemistry principles can be applied to improve the environmental footprint of the synthetic routes.

Microwave-Assisted Synthetic Routes for Benzoate Esters

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. uwlax.eduajrconline.org In the context of benzoate ester synthesis, microwave irradiation can be effectively applied to Fischer esterification reactions.

The rapid and uniform heating provided by microwaves can significantly reduce the time required for the esterification of an alcohol with benzoic acid. ijsdr.org This can lead to energy savings and increased throughput. Furthermore, microwave-assisted reactions can sometimes be performed under solvent-free conditions, further enhancing their green credentials. rasayanjournal.co.in

For the synthesis of this compound, a mixture of Cyclopent-3-en-1-ol, benzoic acid, and a catalytic amount of a solid acid catalyst (e.g., Amberlyst-15) could be subjected to microwave irradiation for a short period to afford the desired ester.

Table 5: Comparison of Conventional vs. Microwave-Assisted Esterification of Benzoic Acid

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Hours | Minutes | ajrconline.orgijsdr.org |

| Energy Consumption | High | Low | uwlax.edu |

| Yield | Often moderate to good | Often good to excellent | ajrconline.org |

| Solvent Use | Often requires a solvent | Can be performed solvent-free | rasayanjournal.co.in |

This table highlights the key advantages of using microwave irradiation for the synthesis of benzoate esters.

Atom Economy and Sustainable Reaction Design

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comtaylorandfrancis.com Reactions with high atom economy are inherently more sustainable as they generate less waste. acs.orgsustainability-directory.com

When designing a synthesis for this compound, it is important to consider the atom economy of each step. For example:

Addition and Cycloaddition Reactions: These reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product.

Substitution and Elimination Reactions: These reactions are less atom-economical as they generate byproducts (the leaving group and its counterion).

Stoichiometric Reagents: The use of stoichiometric reagents, such as in the Wittig reaction or with many reducing agents, often leads to low atom economy due to the generation of significant amounts of byproducts.

A sustainable synthesis of this compound would prioritize catalytic methods and reactions with high atom economy. For instance, a direct catalytic addition of benzoic acid to a cyclopentadiene precursor would be a highly atom-economical route, although potentially challenging to achieve selectively. The direct esterification of Cyclopent-3-en-1-ol is also a relatively atom-economical process, with water being the only byproduct.

Stereoselective Synthesis of this compound Analogues and Carbocyclic Derivatives

The controlled synthesis of polysubstituted cyclopentanes, the saturated analogues of cyclopentene derivatives, is a significant challenge in organic chemistry due to the conformational flexibility of the five-membered ring. researchgate.netmasterorganicchemistry.com Modern synthetic methods offer robust solutions for accessing these complex structures with high levels of stereocontrol.

Diastereoselective Control in Cyclopentane Ring Formation

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. Several powerful catalytic systems have been developed to construct polysubstituted cyclopentane rings with high diastereoselectivity.

One notable method is a cobalt-catalyzed trans-selective arylfluoroalkylation of cyclopentenes. This reaction facilitates a modular approach by coupling 3-cyclopentene carboxylic acid derivatives with arylzinc reagents and fluoroalkyl halides, yielding highly substituted cyclopentanes in a one-pot process. acs.org Another powerful strategy is the palladium-catalyzed formal [3+2]-cycloaddition between vinyl cyclopropanes and prochiral Michael acceptors, such as alkylidene azlactones. This method is highly effective for building the cyclopentane core and simultaneously forming three stereogenic centers with excellent diastereo- and enantioselectivity. nih.gov

Furthermore, rhodium-catalyzed domino sequences provide an efficient route to cyclopentanes bearing four distinct stereocenters. The reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols proceeds with exceptional levels of stereocontrol, generating the complex cyclopentane products with very high diastereomeric ratios (>97:3 dr). nih.gov Electrophilic additions of reagents like HOBr and HOCl to substituted cyclopentenes also proceed predictably with syn-selectivity, offering a reliable method for generating specific diastereomers. acs.org

Table 1: Diastereoselective Methodologies for Cyclopentane Ring Formation

| Method | Catalyst / Reagent | Substrates | Key Feature | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Arylfluoroalkylation acs.org | Cobalt (Co) | 3-Cyclopentenecarboxylic acid derivatives, Arylzinc reagents | Modular one-pot synthesis | trans-selective |

| Formal [3+2] Cycloaddition nih.gov | Palladium (Pd) with chiral ligands | Vinyl cyclopropanes, Alkylidene azlactones | Sets three stereocenters simultaneously | Excellent |

| Domino Sequence nih.gov | Rhodium (Rh) | Vinyldiazoacetates, 2-Butenols | Forms four stereocenters | >97:3 |

| Electrophilic Addition acs.org | HOBr, HOCl, DMTSF | Substituted cyclopentenes | Predictable syn-selective addition | Predominantly one product |

Enantioselective Methodologies for Chiral Precursors

The synthesis of specific enantiomers of cyclopentene derivatives often relies on the preparation of chiral precursors, particularly chiral cyclopentenols or their synthetic equivalents, chiral cyclopentenones. acs.orgresearchgate.net These intermediates can then be esterified to yield the final benzoate analogues.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone for the enantioselective synthesis of cyclopentanoid molecules. nih.gov This methodology has been successfully applied to create quaternary stereocenters, which are common in natural products but notoriously difficult to synthesize. Using chiral phosphinooxazoline (PHOX) ligands, the alkylation of carbocyclic compounds can be achieved with high enantioselectivity. semanticscholar.org The reaction creates a C-C bond while inducing asymmetry, providing access to highly functionalized chiral building blocks.

Table 2: Enantioselective Strategies for Chiral Cyclopentane/Cyclopentene Precursors

| Method | Catalyst / Enzyme | Precursor Type | Key Feature | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation semanticscholar.org | Palladium (Pd) with chiral PHOX ligands | Carbocyclic pronucleophiles | Creates quaternary stereocenters | High |

| Enzymatic Resolution acs.org | Lipase (B570770) (e.g., from Pseudomonas cepacia) | 4-Hydroxycyclopentenone racemate | Separation of enantiomers | >98% |

| Asymmetric Wolff Rearrangement organic-chemistry.org | Benzotetramisole-type catalyst | α-Diazoketones | Direct synthesis of chiral esters | Up to 95% |

Reactivity Profiles and Mechanistic Investigations of Cyclopent 3 En 1 Yl Benzoate Systems

Transformations Involving the Cyclopentene (B43876) Unsaturation

The reactivity of the carbon-carbon double bond within the cyclopentene moiety is characteristic of a non-conjugated, or isolated, alkene. Its reactions are primarily driven by the electron-rich nature of the π-bond, making it susceptible to attack by electrophiles rather than nucleophiles.

Nucleophilic Addition Reactions to the Cycloalkene

Direct nucleophilic addition to the double bond of the cyclopentene ring in Cyclopent-3-en-1-yl benzoate (B1203000) is generally not a favorable process. Simple, isolated alkene systems lack the necessary polarity or activation to be susceptible to attack by nucleophiles. wikipedia.org Such reactions typically require the presence of an electron-withdrawing group in conjugation with the double bond, which creates an electrophilic site. In Cyclopent-3-en-1-yl benzoate, the ester functionality is not conjugated with the cycloalkene double bond, and therefore does not activate it for nucleophilic attack. Consequently, the π-bond of the cyclopentene ring behaves as a nucleophile itself, readily reacting with electrophilic species.

Cycloaddition and Rearrangement Processes

The unsaturation in the cyclopentene ring allows it to participate in various cycloaddition reactions. As a dienophile, it can react with conjugated dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic adducts. Other cycloadditions, including [2+2] cycloadditions with ketenes or photochemical cycloadditions, are also mechanistically plausible.

Furthermore, the double bond is susceptible to epoxidation upon treatment with peroxy acids like m-chloroperoxybenzoic acid (mCPBA), yielding an oxabicyclo[3.1.0]hexane derivative. This epoxide is a versatile intermediate that can undergo subsequent stereospecific ring-opening reactions. Dihydroxylation, using reagents such as osmium tetroxide or cold, dilute potassium permanganate, can also occur to form the corresponding diol.

Ring-Opening Reactions and Fragmentation Pathways

The cyclopentene ring can undergo cleavage under specific, often energetic, reaction conditions. Ozonolysis is a classic example of a ring-opening reaction that would cleave the double bond, leading to the formation of a five-carbon chain with aldehyde functionalities at each end of the original double bond, following a reductive workup.

In the context of mass spectrometry, the fragmentation of this compound is influenced by both the ester and the cyclic alkene moieties. Studies on the fragmentation of similar alkyl benzoates show that dissociation pathways often involve the cleavage of the ester group. researchgate.net The initial fragmentation can lead to the formation of a protonated benzoic acid and an alkyl cation. researchgate.net The fragmentation patterns are typically dominated by radical-directed cleavages forming iminium ions and charge-directed cleavages resulting in acylium ions. ojp.gov

Reactivity of the Benzoate Ester Functionality

The benzoate ester group exhibits its own characteristic reactivity, centered on the carbonyl carbon and the attached aromatic ring.

Hydrolytic Stability and Transesterification Studies

The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding benzoic acid and cyclopent-3-en-1-ol. The rate of this reaction is influenced by factors such as pH, temperature, and the presence of catalysts. Comparative studies on the hydrolytic stability of various benzoate esters indicate that stability is related to the nature of the alcohol moiety. nih.gov For instance, plasma stability has been shown to be inversely proportional to the size of the alkoxyl group in a series of linear and phenyl benzoates. nih.gov

Table 1: Comparative Hydrolytic Half-Life (t₁/₂) of Various Benzoate Esters

| Compound | Half-Life (t₁/₂) in Rat Plasma | Half-Life (t₁/₂) under Base Hydrolysis |

| Methyl benzoate | 36 min | 14 min |

| Ethyl benzoate | 17 min | 14 min |

| n-Propyl benzoate | 10 min | 19 min |

| n-Butyl benzoate | 10 min | 21 min |

| Phenyl benzoate | 7 min | 11 min |

| Data sourced from a comparative study on homologous esters and isosteres, illustrating general trends in hydrolytic stability. nih.gov |

Transesterification is another key reaction of the benzoate ester. This process involves the substitution of the cyclopent-3-en-1-ol group with another alcohol. The reaction can be catalyzed by acids or bases. Additionally, enzymatic catalysis, particularly with lipases, offers a highly efficient and selective method for transesterification under mild, solvent-free conditions. researchgate.net Immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has demonstrated high activity for the transesterification of various methyl (hydroxy)benzoates with long-chain alcohols. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoyl Group

The benzoyl portion of the molecule can undergo aromatic substitution reactions, though its reactivity is heavily influenced by the electron-withdrawing nature of the carbonyl group.

Electrophilic Aromatic Substitution (EAS): The ester functionality deactivates the aromatic ring towards electrophilic attack. wikipedia.org This deactivation occurs because the carbonyl group withdraws electron density from the ring, making it less nucleophilic. masterorganicchemistry.com As a result, harsher reaction conditions are generally required compared to unsubstituted benzene. wikipedia.org The directing effect of the carbonyl group favors substitution at the meta position. wikipedia.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on this compound would be expected to yield the corresponding meta-substituted derivatives. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Standard nucleophilic aromatic substitution on the unsubstituted benzoyl ring of this compound is not feasible. wikipedia.org SNAr reactions require two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho and/or para to the leaving group. libretexts.orgresearchgate.net The benzoyl group in this molecule lacks a suitable leaving group, and the ring is not sufficiently activated by other substituents to undergo nucleophilic attack. wikipedia.org

Insufficient Information to Generate Article on the Reactivity of this compound

A comprehensive search for scholarly and scientific information regarding the specific reactivity profiles of this compound has yielded insufficient data to construct a detailed and scientifically accurate article as requested.

Despite extensive searches for literature pertaining to the radical intermediates, reaction mechanisms, and ligand-controlled or switchable reaction pathways of this compound, the available scientific record does not provide the specific and in-depth research findings necessary to fulfill the user's structured outline.

The conducted searches on platforms for chemical information and scholarly articles did not uncover dedicated studies on the mechanistic investigations of this particular compound. While general principles of reactivity for related structures such as cyclopentenes and benzoates are established, applying these generalities to this compound without specific experimental or computational evidence would be speculative and would not meet the required standard of scientific accuracy.

Therefore, to maintain a commitment to providing accurate and well-sourced scientific content, it is not possible to generate the requested article at this time. Further primary research would be required to elucidate the specific reactivity profiles of this compound.

Spectroscopic Characterization and Structural Elucidation of Cyclopent 3 En 1 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed carbon-hydrogen framework of Cyclopent-3-en-1-yl benzoate (B1203000). Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR data allows for the precise assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum of Cyclopent-3-en-1-yl benzoate is expected to exhibit distinct signals corresponding to the protons of the benzoate ring and the cyclopentenyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons of the benzoate moiety typically appear in the downfield region of the spectrum. The two protons ortho to the carbonyl group are expected to resonate at approximately 8.0-8.1 ppm as a doublet, being deshielded by the anisotropic effect of the C=O bond. The proton para to the carbonyl group is expected at around 7.5-7.6 ppm as a triplet, while the two meta protons should appear at approximately 7.4-7.5 ppm as a triplet. rsc.org

For the cyclopentenyl group, the two olefinic protons (H-3 and H-4) are chemically equivalent and are predicted to produce a singlet or a narrow multiplet around 5.8 ppm. The methine proton (H-1), attached to the ester oxygen, is significantly deshielded and would likely appear as a multiplet in the range of 5.6-5.8 ppm. The four allylic protons on C-2 and C-5 are diastereotopic and are expected to resonate as complex multiplets between 2.5 and 3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Benzoate (ortho-H) | 8.0 - 8.1 | Doublet (d) |

| Benzoate (para-H) | 7.5 - 7.6 | Triplet (t) |

| Benzoate (meta-H) | 7.4 - 7.5 | Triplet (t) |

| Olefinic (C=CH) | ~ 5.8 | Singlet (s) / Multiplet (m) |

| Methine (CH-O) | 5.6 - 5.8 | Multiplet (m) |

| Allylic (CH₂) | 2.5 - 3.0 | Multiplet (m) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 166 ppm. rsc.org The aromatic carbons of the benzoate ring will produce four signals: the quaternary carbon attached to the carbonyl group at ~130 ppm, the two ortho carbons at ~129.5 ppm, the two meta carbons at ~128.4 ppm, and the para carbon at ~133 ppm. rsc.org

In the cyclopentenyl moiety, the two equivalent olefinic carbons are expected to resonate around 128-130 ppm. The methine carbon bonded to the oxygen (C-1) would appear in the range of 75-80 ppm. The two equivalent allylic carbons (C-2 and C-5) are anticipated to have a chemical shift in the region of 35-40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~ 166 |

| Benzoate (ipso-C) | ~ 130 |

| Benzoate (para-C) | ~ 133 |

| Benzoate (ortho-C) | ~ 129.5 |

| Benzoate (meta-C) | ~ 128.4 |

| Olefinic (C=C) | 128 - 130 |

| Methine (CH-O) | 75 - 80 |

| Allylic (CH₂) | 35 - 40 |

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY experiment would reveal correlations between coupled protons. For instance, it would show correlations between the ortho, meta, and para protons on the benzoate ring, as well as couplings between the methine (H-1) and the adjacent allylic protons (H-2/H-5) in the cyclopentenyl ring.

An HSQC experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals identified in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments laid out in the tables above. bangor.ac.uk

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its ester nature and the presence of both aromatic and olefinic components.

The most prominent feature would be the strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, which typically appears in the range of 1715-1730 cm⁻¹. Another key absorption is the C-O single bond stretch of the ester group, expected around 1270-1300 cm⁻¹. nist.gov

The presence of the aromatic ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Similarly, the olefinic C=C stretch of the cyclopentenyl ring is expected around 1650 cm⁻¹, though it may be weak, and the olefinic C-H stretch would also appear above 3000 cm⁻¹. The aliphatic C-H stretching of the CH₂ groups in the ring would be observed just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Olefinic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H | Stretch | < 3000 | Medium |

| Ester C=O | Stretch | 1715 - 1730 | Strong |

| Olefinic C=C | Stretch | ~ 1650 | Weak-Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Ester C-O | Stretch | 1270 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Given the molecular formula C₁₂H₁₂O₂, the molecular weight is 188.22 g/mol . nih.gov Therefore, the molecular ion peak should appear at a mass-to-charge ratio (m/z) of 188. The fragmentation pattern is dictated by the stability of the resulting ions. A primary fragmentation pathway for benzoate esters is the cleavage of the ester bond to form a stable benzoyl cation.

Key expected fragments include:

m/z 105: This intense peak corresponds to the benzoyl cation ([C₆H₅CO]⁺), formed by the cleavage of the C-O bond of the ester. This is often the base peak in the mass spectra of benzoate esters.

m/z 77: This fragment corresponds to the phenyl cation ([C₆H₅]⁺), resulting from the loss of a carbonyl group (CO) from the benzoyl cation.

m/z 67: This peak represents the cyclopentenyl cation ([C₅H₇]⁺), formed by the loss of the benzoate group.

m/z 122: A peak corresponding to benzoic acid ([C₆H₅COOH]⁺), which can be formed through rearrangement.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 188 | Molecular Ion ([M]⁺) | [C₁₂H₁₂O₂]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

| 67 | Cyclopentenyl cation | [C₅H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition of the molecule, confirming the molecular formula. For this compound (C₁₂H₁₂O₂), the calculated exact mass is 188.08373 Da. nih.gov An HRMS measurement that matches this value would provide definitive confirmation of the molecular formula.

Despite a comprehensive search for crystallographic and structural data specifically for the chemical compound "this compound," no publicly available research or database entries containing the requested information were found.

Searches for X-ray crystallography studies, Hirshfeld surface analysis, and details on the supramolecular architecture of this compound did not yield any specific results for this compound. While general information about the molecule is available in chemical databases such as PubChem, the detailed experimental structural elucidation required to fulfill the outlined article sections—, including X-ray Crystallography and Solid-State Structure Determination, Hirshfeld Surface Analysis for Intermolecular Interactions, and Analysis of Supramolecular Architectures and Hydrogen Bonding—is not present in the accessed resources.

The available literature does contain studies on other benzoate esters and molecules containing cyclopentene (B43876) rings, but a strict adherence to the subject compound, as per the instructions, prevents the inclusion of this related but non-specific data. Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail based on currently accessible information.

Computational and Theoretical Investigations of Cyclopent 3 En 1 Yl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can determine the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. irjweb.com

Table 1: Calculated Electronic Properties of a Representative Benzoate (B1203000) Ester (Methyl Benzoate) using DFT

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.0 to 5.5 eV |

| Ionization Potential (I) | Energy required to remove an electron | 6.5 to 7.0 eV |

| Electron Affinity (A) | Energy released when an electron is added | 1.0 to 1.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | 3.75 to 4.25 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.5 to 3.0 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.8 to 3.6 eV |

Note: These values are illustrative and based on DFT calculations for similar benzoate esters. The actual values for Cyclopent-3-en-1-yl benzoate may vary.

The presence of rotatable bonds in this compound allows for the existence of multiple conformations. The cyclopentene (B43876) ring itself has a degree of flexibility, and rotation around the C-O ester bond can lead to different spatial arrangements of the cyclopentenyl and benzoate moieties. DFT calculations can be used to perform a conformational search to identify the most stable conformers and to determine their relative energies.

The dihedral angle between the benzene ring of the benzoate group and the mean plane of the cyclopentene ring is a critical parameter. An approximate dihedral angle of 26.0° has been noted, which suggests a conformation that optimizes π-π interactions in the solid state. researchgate.net A full energetic profile would involve mapping the potential energy surface as a function of key dihedral angles to identify energy minima and the transition states that separate them. This analysis is crucial for understanding the molecule's flexibility and its preferred shapes in different environments.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies of the optimized molecular geometry, a theoretical vibrational spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. researchgate.net

For this compound, key vibrational modes include the C=O stretching of the ester group, the C-O ester stretch, and the C=C stretching of the cyclopentene ring. vulcanchem.com Theoretical calculations can help to distinguish between these and other vibrations, such as the various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule.

Table 2: Correlation of Experimental and Theoretical Vibrational Frequencies for Key Functional Groups in Benzoate Esters

| Vibrational Mode | Typical Experimental Frequency (cm-1) | Typical Calculated Frequency (cm-1) |

| Aromatic C-H Stretch | 3100-3000 | 3150-3050 |

| Aliphatic C-H Stretch | 3000-2850 | 3050-2900 |

| C=O Ester Stretch | ~1720 | ~1750 |

| C=C Aromatic Stretch | 1600-1450 | 1620-1470 |

| C=C Cyclopentene Stretch | ~1600 | ~1620 |

| C-O Ester Stretch | 1300-1100 | 1320-1120 |

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an appropriate factor for better correlation.

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular chemistry and crystal packing of molecules. nih.gov The NCI index, based on the electron density and its derivatives, is a computational tool used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and π-π stacking. researchgate.net For this compound, NCI analysis could reveal intramolecular interactions between the cyclopentene and benzoate rings, as well as intermolecular interactions that govern its solid-state structure.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. amercrystalassn.org QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can be used to characterize the nature of the chemical bond (e.g., covalent vs. closed-shell interactions). nih.gov This method could be applied to this compound to precisely define the atomic charges and to quantify the strength and nature of its covalent and non-covalent interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations can be used to study its dynamic behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model molecular vibrations, conformational changes, and interactions with a solvent or other molecules.

For this compound, an MD simulation in a solvent like water or an organic solvent could provide insights into its solvation structure and how the solvent molecules arrange themselves around the solute. researchgate.net It could also reveal the flexibility of the molecule in solution and the timescales of conformational transitions. Such simulations are valuable for understanding how the molecule behaves in a realistic chemical environment, which can be important for predicting its physical properties and reactivity. acs.orgnih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis, for example, the esterification of cyclopent-3-en-1-ol with benzoic acid or benzoyl chloride. organic-chemistry.orgnih.govmolport.com By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed reaction energy profile can be constructed.

Transition state analysis is a key component of reaction pathway modeling. DFT calculations can be used to locate the geometry of the transition state—the highest energy point along the reaction coordinate—and to calculate its energy. rsc.org The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. youtube.com For the synthesis of this compound, computational modeling could help to elucidate the detailed mechanism of the esterification reaction and to understand the factors that influence its efficiency.

Advanced Applications of Cyclopent 3 En 1 Yl Benzoate in Organic Synthesis

Building Block for the Synthesis of Complex Molecules and Natural Product Frameworks

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast array of bioactive natural products. researchgate.net Consequently, functionalized cyclopentene (B43876) derivatives like Cyclopent-3-en-1-yl benzoate (B1203000) serve as crucial starting materials for synthesizing these complex targets.

A particularly significant application is in the synthesis of carbocyclic nucleosides. In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring. uni-hamburg.de This substitution confers greater stability against enzymatic degradation by hydrolases, making them attractive candidates for therapeutic agents. uni-hamburg.de Cyclopentenyl derivatives function as the "pseudo sugar" core to which a nucleobase is attached. The synthesis of these analogues is a key strategy in the development of antiviral and anticancer drugs. nih.govbohrium.com For instance, a chiral cyclopentenol (B8032323) derivative, serving as a key intermediate, was used to synthesize 1,2,3-triazole and 1,2,4-triazole (B32235) carbocyclic nucleosides, which demonstrated potent antiviral activity against vaccinia virus, cowpox virus, and SARS coronavirus. nih.gov

Furthermore, research has demonstrated the synthesis of orthogonally protected, polyhydroxylated cyclopentene intermediates, including a benzoate-protected variant, from carbohydrate precursors like L-sorbose. bangor.ac.uk These highly functionalized building blocks are primed for elaboration into a variety of complex bioactive compounds. bangor.ac.uk The cyclopentenone framework, readily accessible from cyclopentene precursors, is also the core of antibiotic natural products such as Pentenomycin. rsc.org

| Target Molecule Class | Structural Role of Cyclopentene Ring | Therapeutic/Biological Relevance | Reference Example |

|---|---|---|---|

| Carbocyclic Nucleosides | Serves as a stable isosteric replacement for the ribose sugar (pseudo sugar). | Antiviral (Orthopoxviruses, SARS-CoV), Anticancer. uni-hamburg.denih.govbohrium.com | Carbovir, Abacavir analogues. |

| Prostaglandins | Forms the core five-membered ring structure. | Hormone-like regulation of physiological processes. | NEPP11 (anticancer activity). |

| Pentenomycins | Constitutes the central cyclopentenone antibiotic framework. rsc.org | Antibiotic. rsc.org | Pentenomycin I. rsc.org |

| Jatrophanes | Potential precursor for constructing complex diterpenoid skeletons. bangor.ac.uk | P-glycoprotein modulators. bangor.ac.uk | Intermediates derived from L-sorbose. bangor.ac.uk |

Precursors for Specialty Chemicals and Materials (e.g., fragrance compounds)

The cyclopentanone (B42830) skeleton is the foundation for the jasmine odor family, one of the most important classes of fragrance compounds. nih.govnih.gov Cyclopentene derivatives are logical and widely used precursors for the synthesis of these valuable specialty chemicals. Through functional group manipulations such as oxidation, epoxidation, or hydroboration, the double bond of Cyclopent-3-en-1-yl benzoate or related compounds can be used to install the necessary ketone functionality and alkyl side chains characteristic of jasmonoid fragrances. ucl.ac.uk

Prominent examples include Methyl Jasmonate, the quintessential jasmine fragrance component, and its hydrogenated analogue, Methyl Dihydrojasmonate (commercially known as Hedione®). nih.gov Hedione® is a highly prized ingredient used extensively in fine perfumery for its radiant, floral-jasmine character. nih.gov Another commercially significant fragrance, Magnolione®, is a synthetic analogue with a cyclopentanone core that offers greater odor strength and a more intense floral character compared to Methyl Dihydrojasmonate. nih.govnih.gov The synthesis of these compounds often involves strategies that begin with functionalized cyclopentene or cyclopentenone building blocks. nih.gov

| Fragrance Compound | Commercial Name (if applicable) | Odor Profile | Structural Core |

|---|---|---|---|

| Methyl Jasmonate | - | Classic, powerful, jasmine floral. nih.gov | Substituted Cyclopentanone. nih.gov |

| Methyl Dihydrojasmonate | Hedione® | Sweet, floral, citrus, jasmine with green nuances. nih.gov | Substituted Cyclopentanone. nih.gov |

| Magnolione® | Magnolione® | Intense floral, jasminic. nih.govnih.gov | Substituted Cyclopentanone. nih.govnih.gov |

| (Z)-3-(2-oxopropyl)-2-(pent-2-en-1-yl)cyclopentanone | - | Characteristic of jasmine. nih.govnih.gov | Substituted Cyclopentanone. nih.govnih.gov |

Intermediate in the Development of Novel Synthetic Methodologies

This compound and related allylic esters (e.g., carbonates, acetates) are standard substrates for developing and refining new synthetic methods, particularly in the field of transition metal catalysis. The well-defined structure and predictable reactivity of the allylic system allow researchers to systematically evaluate the performance of new catalysts and reaction conditions.

A primary area of application is the palladium-catalyzed Tsuji-Trost reaction, a powerful method for forming carbon-carbon and carbon-heteroatom bonds via allylic substitution. researchgate.netresearchgate.net Researchers have used cyclopentenyl esters to explore the stereochemical outcome of these reactions, aiming to develop stereoconvergent processes where a racemic starting material can be converted into a single enantiomer of the product. researchgate.net The study of such reactions using cyclopentenyl substrates is crucial for establishing the scope, limitations, and mechanism of new catalytic systems. nih.gov These investigations are fundamental to advancing the field of organic synthesis, providing chemists with more efficient and selective tools for molecule construction. researchgate.netresearchgate.net

| Methodology | Role of Cyclopentenyl Substrate | Key Transformation | Objective of Development |

|---|---|---|---|

| Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost) | Model substrate to test catalyst performance and stereoselectivity. researchgate.netresearchgate.net | Displacement of the benzoate group by a nucleophile (e.g., a nucleobase). | Achieve stereoconvergent synthesis of cyclopentenyl nucleosides. researchgate.net |

| Organocatalytic Cyclizations | Precursor to alkenyl aldehydes used as substrates. acs.org | Intramolecular (ene-endo)-carbonyl-ene reaction. acs.org | Develop asymmetric methods for synthesizing cyclic homoallylic alcohols. acs.org |

| Radical Cycloadditions | Precursor for generating radical intermediates. researchgate.net | [3+2] cycloaddition of diboryl radicals with olefins. researchgate.net | Create highly substituted cyclopentanes with controlled diastereoselectivity. researchgate.net |

Conclusion and Future Research Directions

Summary of Current Understanding and Key Advancements

Cyclopent-3-en-1-yl benzoate (B1203000) is a relatively simple ester whose synthesis and basic reactivity are well-understood within the principles of organic chemistry. Its formation through standard esterification techniques like acylation and the Mitsunobu reaction is predictable. The reactivity of the molecule is characterized by the independent behavior of the ester and the alkene functionalities, allowing for selective transformations. Spectroscopic data, although not extensively published in detail, can be reliably predicted based on established principles.

Identification of Emerging Research Opportunities

Future research could explore the utility of Cyclopent-3-en-1-yl benzoate as a building block in the synthesis of more complex molecules. The stereoselective functionalization of the cyclopentene (B43876) ring could be a fruitful area of investigation, potentially leading to the synthesis of chiral cyclopentanoid natural products or their analogues. Furthermore, the polymerization of cyclopentene-containing monomers is an area of materials science where derivatives like this compound could be explored as functional monomers.

Perspectives on Novel Synthetic Routes and Reactivity Modes

The development of more efficient and environmentally benign synthetic routes to this compound, for instance, through catalytic esterification methods that avoid stoichiometric reagents and byproducts, would be a valuable contribution. Exploring the reactivity of the compound in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, could open up new pathways to complex polycyclic systems. Additionally, investigating the enzymatic hydrolysis or synthesis of this compound could offer highly selective and sustainable alternatives to traditional chemical methods.

Q & A

Basic: What synthetic methodologies are recommended for Cyclopent-3-en-1-yl benzoate, and how can reaction purity be optimized?

Answer:

this compound is synthesized via esterification between cyclopent-3-en-1-ol and benzoyl chloride, typically using a base (e.g., pyridine) to scavenge HCl. Optimization involves:

- Solvent selection : Anhydrous dichloromethane or toluene minimizes side reactions.

- Catalyst efficiency : DMAP (4-dimethylaminopyridine) accelerates reaction rates .

- Purity control : Monitor progress via TLC (Rf comparison with standards) or GC-MS for volatile intermediates. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Yield improvement : Low-temperature stirring (0–5°C) reduces ester hydrolysis .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies ester carbonyl signals (~168–170 ppm) and cyclopentene protons (δ 5.5–6.2 ppm). DEPT-135 confirms CH₂/CH groups in the cyclopentene ring .

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry. WinGX/ORTEP visualizes anisotropic displacement parameters .

- IR spectroscopy : Validate ester C=O stretch (~1720 cm⁻¹) and absence of -OH (alcohol precursor) .

Advanced: How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Answer:

Apply graph set analysis (Etter’s formalism) to categorize hydrogen-bonding motifs (e.g., chains, rings). For example:

- Motif identification : Use SHELXL-generated .res files to extract donor-acceptor distances and angles.

- Packing analysis : Identify π-π stacking (benzoyl groups) or C-H···O interactions using Mercury software.

- Functional implications : Correlate motifs with thermal stability (TGA) or solubility trends .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon).

- Transition-state analysis : Use Gaussian to calculate activation energies for nucleophilic attack (e.g., by amines).

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., metabolic stability vs. toxicity)?

Answer:

- Systematic validation : Replicate assays under standardized conditions (pH, temperature).

- Statistical rigor : Apply ANOVA to compare dose-response curves (e.g., LD50 vs. IC50) and identify outliers .

- Mechanistic studies : Use LC-MS to detect metabolites (e.g., benzoic acid derivatives) and correlate with cytotoxicity .

Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound derivatives?

Answer:

- Variable isolation : Synthesize analogs with systematic substitutions (e.g., halogenated benzoyl groups) while keeping the cyclopentene core constant.

- Data triangulation : Combine crystallographic data (SHELX), spectroscopic validation, and in vitro bioassays.

- Critical analysis : Use PICOT framework to define population (e.g., enzyme targets), intervention (derivatives), and outcomes (binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.